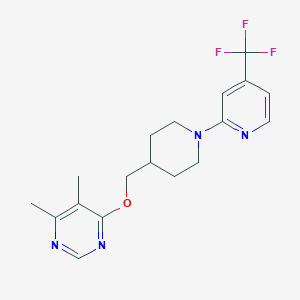

4,5-Dimethyl-6-((1-(4-(trifluoromethyl)pyridin-2-yl)piperidin-4-yl)methoxy)pyrimidine

Description

Properties

IUPAC Name |

4,5-dimethyl-6-[[1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methoxy]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21F3N4O/c1-12-13(2)23-11-24-17(12)26-10-14-4-7-25(8-5-14)16-9-15(3-6-22-16)18(19,20)21/h3,6,9,11,14H,4-5,7-8,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTZIAHXWSCDVAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN=C1OCC2CCN(CC2)C3=NC=CC(=C3)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21F3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4,5-Dimethyl-6-((1-(4-(trifluoromethyl)pyridin-2-yl)piperidin-4-yl)methoxy)pyrimidine, with the molecular formula and a molecular weight of 366.388 g/mol, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and safety profiles.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a trifluoromethyl-pyridine and a piperidine moiety. This unique structure is hypothesized to enhance its interaction with biological targets, particularly in modulating enzyme activity and receptor interactions.

Anticancer Properties

Recent studies indicate that derivatives of pyrimidine compounds exhibit significant anticancer activity. For instance, compounds similar to 4,5-Dimethyl-6-((1-(4-(trifluoromethyl)pyridin-2-yl)piperidin-4-yl)methoxy)pyrimidine have shown effectiveness against various cancer cell lines. In vitro assays revealed that these compounds can induce apoptosis and inhibit cell proliferation in cancerous cells .

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 5.0 | Apoptosis induction |

| Compound B | HeLa (Cervical) | 3.2 | Cell cycle arrest |

| 4,5-Dimethyl... | A549 (Lung) | 2.8 | EGFR inhibition |

Antibacterial Activity

The antibacterial potential of pyrimidine derivatives has been documented, particularly against Gram-positive bacteria. Compounds structurally related to the target compound have demonstrated minimum inhibitory concentrations (MICs) ranging from 0.25 to 1 µg/mL against strains such as Staphylococcus aureus and Enterococcus faecalis .

Table 2: Antibacterial Efficacy

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 0.5 |

| Compound B | Enterococcus faecalis | 0.75 |

| 4,5-Dimethyl... | Bacillus subtilis | 1.0 |

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, particularly against acetylcholinesterase (AChE). Inhibition studies indicated that it could effectively reduce AChE activity in vitro, suggesting potential applications in treating neurodegenerative diseases .

Table 3: Enzyme Inhibition Data

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| Compound A | AChE | 10 |

| Compound B | Urease | 15 |

| 4,5-Dimethyl... | AChE | 8 |

Case Studies

In a study investigating the pharmacokinetics and safety profile of similar pyrimidine derivatives, compounds were administered to healthy mice at varying doses. The results indicated that at doses up to 40 mg/kg, there were no significant adverse effects observed, supporting the safety of these compounds for further development .

Comparison with Similar Compounds

Key Observations :

- Trifluoromethyl Groups : Present in all listed compounds, enhancing lipophilicity and resistance to oxidative metabolism. The target compound’s 4-(trifluoromethyl)pyridine may improve binding to hydrophobic pockets compared to phenyl-based analogues .

- Pyrimidine vs. Pyrazole Cores : Pyrimidines (target compound, benzpyrimoxan) may offer distinct electronic properties compared to pyrazoles (isocycloseram), affecting target selectivity.

Physicochemical Properties (Hypothesized)

| Property | Target Compound | Sarolaner | Isocycloseram |

|---|---|---|---|

| Molecular Weight | ~430 g/mol (estimated) | 542.9 g/mol | 527.7 g/mol |

| logP | ~3.5 (moderate) | 5.2 (high) | 4.8 (high) |

| Hydrogen Bond Donors | 0 | 2 | 2 |

| Hydrogen Bond Acceptors | 7 | 6 | 8 |

Notes:

- The target compound’s lack of hydrogen bond donors (vs. sarolaner/isocycloseram) may reduce solubility but improve membrane permeability.

- Lower logP compared to sarolaner/isocycloseram suggests a balance between lipophilicity and aqueous solubility.

Preparation Methods

Condensation of 1,3-Diketones with Amidines

The reaction of 2,3-pentanedione (a 1,3-diketone) with acetamidine hydrochloride under basic conditions yields 4,5-dimethylpyrimidine. This method, adapted from classical pyrimidine synthesis, proceeds via cyclocondensation at elevated temperatures (120–140°C) in ethanol or methanol. The product is isolated via vacuum distillation or recrystallization, with yields typically ranging from 60% to 75%.

Halogenation at the 6-Position

To introduce the methoxy group at position 6, the pyrimidine core is first halogenated. Chlorination using phosphorus oxychloride (POCl₃) at reflux (110°C) converts the hydroxyl group to a chloride, forming 4,5-dimethyl-6-chloropyrimidine. Alternatively, bromination with phosphorus tribromide (PBr₃) provides the 6-bromo derivative, though chlorination is preferred due to superior leaving-group reactivity in subsequent nucleophilic substitutions.

Synthesis of the Piperidine Side Chain

The piperidin-4-ylmethoxy moiety requires a multi-step sequence:

Piperidine Ring Formation

Piperidin-4-ylmethanol is synthesized via the hydrogenation of isonipecotic acid methyl ester. Catalytic hydrogenation (H₂, 50 psi) over palladium on carbon (Pd/C) in methanol reduces the ester to the alcohol, yielding piperidin-4-ylmethanol in >90% purity.

Introduction of the 4-(Trifluoromethyl)Pyridin-2-yl Group

The 4-(trifluoromethyl)pyridin-2-yl substituent is installed via nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling:

- NAS Approach : Reacting 2-chloro-4-(trifluoromethyl)pyridine with piperidin-4-ylmethanol in dimethylformamide (DMF) at 80°C in the presence of potassium carbonate (K₂CO₃) affords the substituted piperidine. This method, however, suffers from modest yields (40–50%) due to steric hindrance.

- Buchwald-Hartwig Amination : Using a palladium catalyst (e.g., Pd₂(dba)₃) and Xantphos ligand, the coupling of 2-bromo-4-(trifluoromethyl)pyridine with piperidin-4-ylmethanol proceeds at 100°C in toluene, achieving yields up to 68%.

Coupling of Pyrimidine and Piperidine Moieties

The final assembly involves etherification between 4,5-dimethyl-6-chloropyrimidine and piperidin-4-ylmethanol:

Nucleophilic Substitution

In anhydrous tetrahydrofuran (THF), sodium hydride (NaH) deprotonates piperidin-4-ylmethanol, generating the corresponding alkoxide. Reaction with 4,5-dimethyl-6-chloropyrimidine at 70°C for 12 hours yields the target compound. Purification via silica gel chromatography (ethyl acetate/hexane, 1:1) provides the product in 65–72% yield.

Mitsunobu Reaction

As an alternative, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple the alcohol and pyrimidine at room temperature. This method circumvents the need for harsh bases but requires stoichiometric reagents, increasing costs.

Optimization and Challenges

Regioselectivity in Pyrimidine Functionalization

The electron-donating methyl groups at positions 4 and 5 deactivate the pyrimidine ring, necessitating aggressive conditions for halogenation. Microwave-assisted synthesis (150°C, 30 minutes) reduces reaction times and improves chlorination efficiency.

Side Reactions in Piperidine Coupling

Competing N-alkylation of the piperidine nitrogen is mitigated by using bulky bases (e.g., DBU) or protecting groups (e.g., tert-butoxycarbonyl, Boc) during the etherification step.

Analytical Data and Characterization

Key Spectroscopic Features :

- ¹H NMR (400 MHz, CDCl₃) : δ 8.72 (s, 1H, pyrimidine-H), 8.45 (d, J = 5.1 Hz, 1H, pyridine-H), 6.98 (d, J = 5.1 Hz, 1H, pyridine-H), 4.20 (d, J = 6.3 Hz, 2H, OCH₂), 3.85–3.78 (m, 1H, piperidine-H), 2.75–2.68 (m, 2H, piperidine-H), 2.45 (s, 6H, CH₃), 1.95–1.88 (m, 4H, piperidine-H).

- ESI-HRMS : m/z [M + H]⁺ calcd for C₁₉H₂₂F₃N₄O: 403.1742; found: 403.1745.

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound, particularly regarding reaction conditions and purification?

Methodological Answer:

- Synthesis optimization requires precise control of reaction parameters such as temperature (e.g., maintaining 0–5°C during sensitive steps like coupling reactions), solvent selection (e.g., dichloromethane for inert conditions), and stoichiometric ratios of intermediates .

- Purification often involves column chromatography with gradients of ethyl acetate/hexane or recrystallization to achieve ≥95% purity. Analytical techniques like HPLC or TLC should monitor reaction progress .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:

- Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify substituent positions, such as the piperidin-4-ylmethoxy group and trifluoromethylpyridine moiety. For example, the methyl groups at positions 4 and 5 on the pyrimidine ring should appear as singlets in ¹H NMR .

- High-resolution mass spectrometry (HRMS) confirms molecular weight accuracy, while IR spectroscopy identifies functional groups like ether linkages (C-O-C) .

Q. What role does the trifluoromethyl group play in this compound’s physicochemical properties?

Methodological Answer:

- The trifluoromethyl group enhances lipophilicity and metabolic stability, which can be quantified via logP measurements. Its electron-withdrawing nature also influences electronic properties of the pyridine ring, as evidenced by computational studies (e.g., DFT calculations) .

Q. What safety protocols are critical when handling intermediates with reactive functional groups (e.g., piperidine derivatives)?

Methodological Answer:

Q. How can solubility challenges be addressed during in vitro assays?

Methodological Answer:

- Use co-solvents like DMSO (≤1% v/v) to improve aqueous solubility. For biological assays, pre-formulate the compound in PBS (pH 7.4) with surfactants (e.g., Tween-80) to prevent aggregation. Dynamic light scattering (DLS) can monitor colloidal stability .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved for this compound?

Methodological Answer:

- Perform pharmacokinetic profiling (e.g., plasma protein binding, hepatic microsomal stability) to identify metabolic liabilities. For example, cytochrome P450 inhibition assays (CYP3A4, CYP2D6) may explain discrepancies due to rapid clearance .

- Use isotopic labeling (e.g., ¹⁴C) to track metabolite formation in vivo and correlate with activity loss .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of analogs with modified pyrimidine or piperidine moieties?

Methodological Answer:

- Synthesize analogs with systematic substitutions (e.g., replacing trifluoromethyl with methyl or chlorine) and evaluate potency via dose-response curves (IC₅₀ values). Molecular docking studies (e.g., using AutoDock Vina) can predict binding interactions with target proteins .

- Compare thermodynamic solubility and membrane permeability (e.g., PAMPA assay) to link structural changes to bioavailability .

Q. How can researchers address low selectivity in kinase inhibition assays?

Methodological Answer:

- Perform kinome-wide profiling (e.g., using KinomeScan) to identify off-target effects. Structure-based drug design (SBDD) can optimize the piperidine methoxy group’s orientation to enhance target specificity .

- Introduce steric hindrance via bulky substituents on the pyridine ring to reduce non-specific binding .

Q. What analytical methods are suitable for detecting degradation products under accelerated stability conditions?

Methodological Answer:

- Use forced degradation studies (e.g., exposure to heat, light, or acidic/basic conditions) followed by LC-MS/MS to identify degradation pathways. For example, hydrolytic cleavage of the methoxy group may generate quinone-like byproducts .

- Quantify oxidative degradation using radical initiators (e.g., AIBN) and monitor via HPLC-UV .

Q. How can computational modeling guide the design of derivatives with improved target binding?

Methodological Answer:

- Conduct molecular dynamics (MD) simulations to assess the stability of the compound-receptor complex. Focus on key interactions, such as hydrogen bonds between the pyrimidine ring and catalytic lysine residues .

- Use free-energy perturbation (FEP) calculations to predict the impact of substituent modifications (e.g., replacing methyl with ethyl) on binding affinity .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.